molecular formula C4Cl2F6 B13815014 1-Butene, 4,4-dichlorohexafluoro- CAS No. 357-24-4

1-Butene, 4,4-dichlorohexafluoro-

Cat. No.: B13815014
CAS No.: 357-24-4
M. Wt: 232.94 g/mol
InChI Key: OZAWCRZCYBVMBW-UHFFFAOYSA-N
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Description

1-Butene, 4,4-dichlorohexafluoro- is a chemical compound with the molecular formula C4Cl2F6 It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butene, 4,4-dichlorohexafluoro- can be synthesized through several methods. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, which is then subjected to liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. Finally, gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne produces the desired compound .

Industrial Production Methods

Industrial production of 1-Butene, 4,4-dichlorohexafluoro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Butene, 4,4-dichlorohexafluoro- undergoes various chemical reactions, including nucleophilic substitution, addition reactions, and epoxidation. These reactions are facilitated by the presence of chlorine and fluorine atoms, which make the compound reactive towards nucleophiles and electrophiles .

Common Reagents and Conditions

Common reagents used in reactions with 1-Butene, 4,4-dichlorohexafluoro- include nucleophiles such as sodium hydroxide and oxygen for epoxidation reactions. The conditions for these reactions typically involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .

Major Products

Major products formed from reactions with 1-Butene, 4,4-dichlorohexafluoro- include hexafluoropropylene oxide (HFPO) and various fluorinated acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butene, 4,4-dichlorohexafluoro- has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 1-Butene, 4,4-dichlorohexafluoro- involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The presence of chlorine and fluorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

1-Butene, 4,4-dichlorohexafluoro- can be compared with other similar compounds, such as:

The uniqueness of 1-Butene, 4,4-dichlorohexafluoro- lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-4(6,12)3(10,11)1(7)2(8)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWCRZCYBVMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(Cl)Cl)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342540
Record name 4,4-Dichlorohexafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-24-4
Record name 4,4-Dichlorohexafluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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